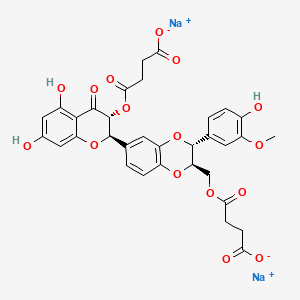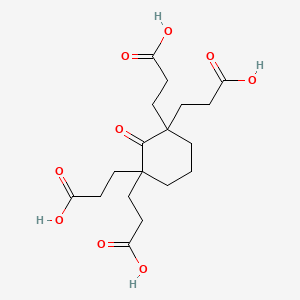
Silybin sodium hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silybin sodium hemisuccinate is a water-soluble derivative of silybin, a polyphenolic flavonoid extracted from the seeds of the milk thistle plant (Silybum marianum). Silybin is the primary active component of silymarin, a mixture of flavonolignans known for their hepatoprotective, antioxidant, and anti-inflammatory properties . This compound is used in various pharmaceutical formulations due to its enhanced solubility and bioavailability compared to silybin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .
化学反应分析
Types of Reactions: Silybin sodium hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced silybin derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Resulting from reduction reactions.
Substituted derivatives: Produced via nucleophilic substitution reactions.
科学研究应用
Silybin sodium hemisuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its hepatoprotective effects, particularly in the treatment of liver diseases such as hepatitis and cirrhosis. It is also studied for its potential anticancer properties.
作用机制
Silybin sodium hemisuccinate is compared with other similar compounds, such as:
Silybin: The parent compound, which has poor water solubility and bioavailability.
Silymarin: A mixture of flavonolignans, including silybin, silychristin, silydianin, and isosilybin, with similar biological activities but varying solubility and bioavailability.
Silybin-phosphatidylcholine complex: A formulation designed to enhance the bioavailability of silybin through complexation with phosphatidylcholine.
Uniqueness: this compound stands out due to its improved water solubility and bioavailability, making it more suitable for pharmaceutical applications compared to its parent compound and other derivatives .
相似化合物的比较
- Silybin
- Silymarin
- Silybin-phosphatidylcholine complex
属性
CAS 编号 |
55254-34-7 |
|---|---|
分子式 |
C33H30NaO16 |
分子量 |
705.6 g/mol |
IUPAC 名称 |
disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |
InChI 键 |
MTKKBADLTLLNTD-JUXBVFQSSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Key on ui other cas no. |
55254-34-7 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)
